molecular formula C10H19ClO2S B13510452 (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride

Cat. No.: B13510452
M. Wt: 238.78 g/mol
InChI Key: UISNFRGVVCUVAH-KXUCPTDWSA-N
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Description

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride is a chiral sulfonyl chloride derivative based on the L-menthol (terpenoid) backbone. It is a key intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. The compound has the molecular formula C₁₀H₁₉ClO₂S, a molecular weight of 238.77 g/mol, and CAS number 2648861-38-3 .

Properties

Molecular Formula

C10H19ClO2S

Molecular Weight

238.78 g/mol

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO2S/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

UISNFRGVVCUVAH-KXUCPTDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)S(=O)(=O)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)S(=O)(=O)Cl)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride generally involves the sulfonylation of a suitably substituted cyclohexane precursor, followed by chlorination to introduce the sulfonyl chloride (-SO₂Cl) moiety at the 1-position of the cyclohexane ring. The key steps include:

  • Starting from 5-methyl-2-(propan-2-yl)cyclohexanol or the corresponding cyclohexanone derivative.
  • Sulfonation using chlorosulfonic acid or sulfonyl chloride reagents under anhydrous conditions.
  • Use of a base such as pyridine or triethylamine to neutralize hydrogen chloride byproducts and promote the reaction.
  • Strict temperature control (typically 0–5°C) to avoid side reactions and maintain stereochemical integrity.
  • Purification by fractional distillation or crystallization to isolate the sulfonyl chloride in high purity.

Detailed Reaction Conditions and Mechanisms

Step Reagents & Conditions Description Notes
1 5-Methyl-2-(propan-2-yl)cyclohexanol + chlorosulfonic acid Sulfonation under anhydrous conditions at 0–5°C Formation of sulfonic acid intermediate
2 Addition of base (pyridine or triethylamine) Neutralizes HCl, facilitates conversion to sulfonyl chloride Base must be dry and stoichiometric
3 Chlorination Converts sulfonic acid intermediate to sulfonyl chloride Controlled temperature to prevent hydrolysis
4 Purification Fractional distillation or recrystallization Ensures removal of impurities and byproducts

This method is supported by the general principle that sulfonyl chlorides can be prepared by chlorination of sulfonic acids or direct sulfonation of alcohols with chlorosulfonic acid in the presence of a base.

Industrial Synthesis Considerations

For industrial-scale production:

  • Continuous flow reactors are often employed to maintain precise control over temperature and reaction time, improving yield and reproducibility.
  • High-purity starting materials and solvents are critical to minimize impurities.
  • Automated monitoring of reaction parameters such as pH, temperature, and reagent feed rates is standard.
  • The process is typically carried out under inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis of sulfonyl chloride.

Stereochemical Control

The stereochemistry (1R,2S,5R) is preserved through the use of stereochemically pure starting materials and mild reaction conditions that avoid racemization. Literature on related cyclohexane derivatives indicates that hydrogenation of precursors with chiral catalysts can yield stereoselective products, which then serve as substrates for sulfonyl chloride formation.

Analytical Characterization of the Compound

To confirm the structure and purity of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride, the following techniques are employed:

Technique Purpose Key Observations
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) Confirm cyclohexane ring structure and substitution pattern Characteristic chemical shifts for methyl, isopropyl, and sulfonyl chloride groups
Mass Spectrometry (Electron Ionization or Electrospray Ionization) Verify molecular weight (theoretical MW ~222.73 g/mol) Molecular ion peak corresponding to C₉H₁₅ClO₂S
Fourier Transform Infrared Spectroscopy (FT-IR) Identify sulfonyl chloride functional group Strong S=O stretching bands near 1370 cm⁻¹ and 1170 cm⁻¹; S-Cl stretch
Elemental Analysis Confirm elemental composition Consistent with theoretical values for C, H, S, Cl, and O
Optical Rotation Measurement Confirm stereochemical purity Specific rotation consistent with (1R,2S,5R) stereoisomer

These characterization methods ensure that the compound is of suitable quality for further synthetic applications.

Reaction Pathways and Reactivity

The sulfonyl chloride group in this compound is highly reactive towards nucleophiles such as amines and alcohols, enabling the synthesis of sulfonamide and sulfonate derivatives. Typical reaction conditions include:

  • Reaction with primary amines at 0–25°C under inert atmosphere to yield sulfonamides.
  • Reaction with alcohols in the presence of catalytic base (e.g., triethylamine) to form sulfonate esters.

These transformations are valuable in medicinal chemistry for the development of bioactive molecules.

Summary Table of Preparation Methods

Preparation Method Starting Material Reagents Conditions Yield Notes
Sulfonation of cyclohexanol derivative 5-Methyl-2-(propan-2-yl)cyclohexanol Chlorosulfonic acid, pyridine 0–5°C, anhydrous High (typically >70%) Requires moisture-free environment
Chlorination of sulfonic acid intermediate Sulfonic acid derivative Thionyl chloride or similar chlorinating agent Controlled temp, inert atmosphere High Avoids hydrolysis
Continuous flow sulfonylation Cyclohexane derivative Sulfonyl chloride, base Automated, temperature-controlled Optimized for scale-up Industrial production

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂).

Common Reagents and Conditions

    Substitution: Reagents such as amines (R-NH₂), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether solvents under inert atmosphere conditions.

    Oxidation: Hydrogen peroxide (H₂O₂) is used in aqueous or organic solvents under mild conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, such as surfactants and detergents.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to covalent modification and changes in protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyl Chloride vs. Esters
Compound Name Molecular Formula Molecular Weight Key Features Biological Activity
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride C₁₀H₁₉ClO₂S 238.77 Sulfonyl chloride group; reactive electrophile Intermediate for sulfonamide synthesis
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride C₂₀H₃₀ClNO₂ 368.91 Ester with phenibut moiety; anticonvulsant Prolonged antiseizure activity against PTZ- and MES-induced seizures
Menthyl Anthranilate C₁₇H₂₅NO₂ 275.39 Ester with 2-aminobenzoate; UV-absorbing properties Used in sunscreens and cosmetics

Key Differences :

  • Reactivity : The sulfonyl chloride is highly reactive in nucleophilic substitutions, while esters are more stable and often used as prodrugs or bioactive molecules.
  • Applications : Sulfonyl chlorides are synthetic intermediates, whereas esters like the phenibut derivative exhibit direct pharmacological effects .
Alcohol Derivatives
Compound Name Molecular Formula Molecular Weight Key Features
L-Menthol (parent alcohol) C₁₀H₂₀O 156.27 Cyclohexanol backbone; cooling agent
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol C₁₀H₂₀O 156.27 Stereoisomer of menthol; chiral center
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxy-acetate C₁₃H₂₄O₄ 244.33 Ester with dihydroxyacetate; polar derivative

Key Differences :

  • Polarity : Sulfonyl chlorides are more polar than alcohols due to the electronegative sulfonyl group.
  • Biological Activity : Menthol derivatives exhibit membrane-modulating effects (e.g., altering lipid microviscosity) , whereas sulfonyl chlorides are primarily synthetic tools.

Stereochemical Comparisons

The compound’s stereochemistry [(1R,2S,5R)] is critical for its interactions with biological targets. For example:

  • L-Menthol [(1R,2S,5R)-configuration] activates TRPM8 ion channels, inducing a cooling sensation, while its stereoisomers (e.g., neomenthol, isomenthol) lack this activity .
  • The phenibut ester derivative [(1R,2S,5R)-configuration] showed superior anticonvulsant efficacy compared to non-chiral analogs, highlighting the role of stereochemistry in drug design .

Physicochemical Properties

Property Sulfonyl Chloride Phenibut Ester L-Menthol
Solubility Low in water; soluble in organic solvents Hydrochloride salt enhances water solubility Lipophilic; soluble in ethanol
Stability Hydrolyzes in moist environments Stable under physiological conditions Stable at room temperature
Melting Point Not reported 178–180°C (decomposition) 36–38°C

Biological Activity

The compound (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential biological applications. This article explores its biological activity, focusing on its synthesis, characterization, and pharmacological properties, particularly in relation to its anticonvulsant effects.

Synthesis Method

The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the reaction of the corresponding alcohol with thionyl chloride or similar reagents to introduce the sulfonyl chloride functional group. The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized through various spectroscopic methods including:

  • FT-IR Spectroscopy : Identifies functional groups based on absorption bands.
  • NMR Spectroscopy : Provides structural information through chemical shifts.
  • Mass Spectrometry : Confirms molecular weight and structure.

Characterization Results

The compound's purity and identity can be confirmed through high-performance liquid chromatography (HPLC), ensuring that it meets the necessary standards for biological testing.

Anticonvulsant Properties

Recent studies have investigated the anticonvulsant properties of derivatives containing the sulfonyl chloride moiety. For instance, a related compound was evaluated in models of chemically-induced seizures, specifically using pentylenetetrazole (PTZ) and maximal electroshock stimulation (MES) methods. The findings indicated that compounds with similar structures exhibited significant antiseizure effects.

Table 1: Summary of Anticonvulsant Activity

CompoundModel UsedResult
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloridePTZSignificant reduction in seizures
Related Phenibut EsterMESProlonged antiseizure effect

The mechanism by which sulfonyl chlorides exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways. The introduction of the sulfonyl group can enhance lipophilicity, allowing better penetration across the blood-brain barrier and potentially leading to increased efficacy in seizure control.

Study 1: Efficacy in Animal Models

A study conducted by researchers utilized (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride in rodent models. The results demonstrated a marked decrease in seizure frequency and duration when administered prior to induced seizures. The study highlighted the compound's potential for development into a therapeutic agent for epilepsy.

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of sulfonyl chlorides. It was found that variations in the alkyl chain length and branching significantly affected anticonvulsant potency. This research provides insights into optimizing chemical structures for enhanced biological activity.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride, and how are reaction conditions optimized to maximize yield?

Methodological Answer:
The synthesis typically begins with the sulfonation of the corresponding cyclohexanol derivative (e.g., menthol analogs) followed by chlorination. Key steps include:

  • Sulfonation : Reacting the alcohol with sulfonic acid derivatives (e.g., SO₃ complexes) under anhydrous conditions to form the sulfonic acid intermediate.
  • Chlorination : Treating the sulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in the presence of a catalytic amount of dimethylformamide (DMAP) to form the sulfonyl chloride .
    Optimization Strategies :
    • Maintain anhydrous conditions to prevent hydrolysis of intermediates.
    • Use inert atmospheres (N₂/Ar) to avoid side reactions.
    • Monitor reaction progress via thin-layer chromatography (TLC) or in situ FT-IR to detect SO₂ stretching bands (~1350–1200 cm⁻¹) .

Advanced: How are stereochemical challenges addressed during the synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride?

Methodological Answer:
Stereochemical control is critical due to the compound’s chiral centers. Strategies include:

  • Chiral Pool Synthesis : Starting from enantiomerically pure terpenoid precursors like L-menthol, which provides the (1R,2S,5R) configuration .
  • Asymmetric Catalysis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) during sulfonation to retain stereochemistry.
  • Resolution Techniques : Using diastereomeric crystallization or chiral HPLC post-synthesis to separate enantiomers.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict steric and electronic effects influencing reaction pathways .

Basic: What analytical techniques are most effective for confirming the structural identity and purity of this sulfonyl chloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 0.8–1.2 ppm, cyclohexane protons at δ 1.4–2.1 ppm).
    • ¹³C NMR : Confirms carbon skeleton and sulfonyl chloride presence (C-SO₂Cl typically ~55–60 ppm) .
  • FT-IR Spectroscopy : Detects S=O symmetric/asymmetric stretching (1370 cm⁻¹ and 1175 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and isotopic Cl patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>98%) .

Advanced: How do researchers resolve contradictions in reactivity data between this sulfonyl chloride and structurally related compounds?

Methodological Answer:
Discrepancies in reactivity (e.g., hydrolysis rates, nucleophilic substitution efficiency) are addressed through:

  • Comparative Kinetic Studies : Measuring reaction rates under controlled conditions (e.g., solvent polarity, temperature) to identify steric or electronic effects from the cyclohexane ring .
  • Isotopic Labeling : Using ³⁶Cl-labeled sulfonyl chloride to track substitution pathways.
  • Computational Analysis : Molecular dynamics simulations (e.g., Gaussian 09) model transition states and activation energies for competing pathways .
  • Cross-Validation : Replicating experiments with analogs (e.g., sulfonamides, sulfonic acids) to isolate variables .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of SO₂ or HCl gases released during hydrolysis.
  • Storage : Keep in airtight, moisture-free containers under inert gas (Ar) to prevent decomposition.
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium oxide (CaO) .

Advanced: How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions, and how is this leveraged in derivatization?

Methodological Answer:
The sulfonyl chloride group acts as an excellent electrophile due to its strong electron-withdrawing nature. Key applications:

  • Sulfonamide Formation : React with primary/secondary amines (e.g., phenibut derivatives) to form bioactive sulfonamides.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.
  • Protection Strategies : Temporarily protect hydroxyl groups in multi-step syntheses (e.g., steroid derivatives).
    Methodology :
    • Optimize solvent polarity (e.g., DMF for polar nucleophiles, THF for non-polar systems).
    • Use triethylamine (Et₃N) as a base to scavenge HCl and drive reactions to completion .

Basic: What are the key differences in spectral data between this compound and its non-sulfonated precursor?

Methodological Answer:

  • ¹H NMR : Loss of the hydroxyl proton (δ 1–2 ppm in cyclohexanol) and new splitting patterns due to sulfonyl chloride’s electron-withdrawing effects.
  • ¹³C NMR : New signals for the sulfonyl carbon (~55–60 ppm) and deshielding of adjacent carbons.
  • FT-IR : Disappearance of O-H stretch (~3200–3600 cm⁻¹) and emergence of S=O stretches .

Advanced: What methodologies are used to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal Gravimetric Analysis (TGA) : Measures decomposition temperatures.
    • pH-Rate Profiling : Monitor hydrolysis rates in buffered solutions (pH 1–13) via HPLC.
  • Arrhenius Studies : Calculate activation energy (Ea) for degradation at elevated temperatures (40–80°C).
  • Moisture Sensitivity : Karl Fischer titration quantifies water content in solid/liquid samples .

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